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Abstract
(+)-Di-tert-butyl L-tartrate is a pivotal chiral auxiliary in modern pharmaceutical synthesis,

primarily utilized for the creation of enantiomerically pure compounds. Its application is central

to asymmetric reactions, most notably the Sharpless-Katsuki Asymmetric Epoxidation, which

provides crucial chiral building blocks for a wide array of therapeutic agents. This document

provides detailed application notes and experimental protocols for the use of (+)-Di-tert-butyl
L-tartrate and its analogs in the synthesis of chiral pharmaceutical intermediates.

Introduction
Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. Often, only one

enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be

inactive or even cause adverse effects. Consequently, the ability to synthesize single

enantiomers is of paramount importance in drug development. (+)-Di-tert-butyl L-tartrate, a

derivative of naturally occurring L-(+)-tartaric acid, serves as an effective chiral ligand in

asymmetric synthesis to achieve this goal.[1][2][3]

The most prominent application of (+)-Di-tert-butyl L-tartrate is in the Sharpless Asymmetric

Epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective

epoxidation of primary and secondary allylic alcohols.[4][5][6] This reaction produces 2,3-

epoxyalcohols, which are versatile chiral intermediates that can be converted into a variety of
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functional groups, including diols, aminoalcohols, and ethers. These chiral building blocks are

foundational in the synthesis of numerous complex molecules, including saccharides, terpenes,

leukotrienes, pheromones, and antibiotics.[4][7]

Core Application: Sharpless Asymmetric
Epoxidation
The Sharpless Asymmetric Epoxidation utilizes a catalyst system formed in situ from

titanium(IV) isopropoxide and a chiral tartrate ester, such as (+)-Di-tert-butyl L-tartrate or (+)-

diethyl L-tartrate (DET). The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The

choice of the L-(+)-tartrate enantiomer directs the epoxidation to one face of the double bond,

resulting in a high enantiomeric excess (ee), often exceeding 90-95%.[3][5][8][9]

The general reaction scheme is as follows:

Reactants: An allylic alcohol, tert-butyl hydroperoxide (TBHP) as the oxidant.

Catalyst System: Titanium(IV) isopropoxide [Ti(OⁱPr)₄] and (+)-Di-tert-butyl L-tartrate or (+)-

Diethyl L-tartrate.

Product: A 2,3-epoxyalcohol with a high degree of enantiopurity.

The predictability of the stereochemical outcome is a key advantage of this method. When

using (+)-Di-tert-butyl L-tartrate, the oxygen atom is delivered to a specific face of the allylic

alcohol when oriented in a defined manner.[4][10]

Logical Workflow of Sharpless Asymmetric Epoxidation
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Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Quantitative Data from Representative Syntheses
The following table summarizes quantitative data from various applications of the Sharpless

Asymmetric Epoxidation using L-(+)-tartrate derivatives.
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Application/Su
bstrate

Chiral Ligand Yield
Enantiomeric
Excess (ee)

Reference

Epoxidation of

Geraniol

(+)-Diethyl L-

tartrate
77% >95% [11]

Synthesis of (+)-

Disparlure

(+)-Diethyl L-

tartrate
High >95% [1]

Epoxidation of

(Z)-2-Methylhept-

2-enol

(+)-Diethyl L-

tartrate
80% 89% [11]

Epoxidation of

various allylic

alcohols

(+)-Diethyl L-

tartrate
70-87% >90% [12]

Synthesis of

(R,R)-

phenylglycidol

(+)-Diethyl L-

tartrate
High >90% [8]

Detailed Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation
This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

Allylic alcohol

Titanium(IV) isopropoxide [Ti(OⁱPr)₄]

(+)-Diethyl L-tartrate [(+)-DET] or (+)-Di-tert-butyl L-tartrate

Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or

decane)

Anhydrous dichloromethane (CH₂Cl₂)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.york.ac.uk/res/pac/teaching/ja00538a077.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Disparlure.pdf
https://www.york.ac.uk/res/pac/teaching/ja00538a077.pdf
https://acshist.scs.illinois.edu/awards/Citations/Katsuki%20Sharpless%20plaque.pdf
https://www.researchgate.net/publication/348857758_Sharpless_Asymmetric_Epoxidation
https://www.benchchem.com/product/b054582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Powdered, activated 3Å or 4Å molecular sieves

Quenching solution (e.g., 10% aqueous NaOH saturated with NaCl, or saturated aqueous

sodium sulfite)

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Anhydrous magnesium sulfate or sodium sulfate

Celite®

Procedure:

Catalyst Preparation: a. To an oven-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 3Å or 4Å molecular

sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).[9] b. Add anhydrous

dichloromethane. c. Cool the flask to -20 °C in a suitable cooling bath (e.g., dry

ice/acetonitrile).[9] d. To the stirred suspension, add titanium(IV) isopropoxide (5-10 mol%)

via syringe.[9] e. Subsequently, add (+)-diethyl L-tartrate (6-12 mol%, typically a 1.2:1 ratio to

the titanium isopropoxide). The solution will turn pale yellow.[9] f. Stir the mixture at -20 °C

for 30 minutes to facilitate the formation of the chiral catalyst complex.[9]

Epoxidation Reaction: a. Dissolve the allylic alcohol (1 equivalent) in anhydrous

dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[9] b. Add anhydrous

tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the

temperature is maintained at -20 °C.[9] c. Monitor the reaction progress by thin-layer

chromatography (TLC). The reaction is typically complete within several hours.

Work-up and Isolation: a. Upon completion, quench the reaction at -20 °C by the dropwise

addition of a saturated aqueous solution of sodium sulfite or a 10% NaOH solution saturated

with NaCl, pre-cooled to 0 °C.[1][9] b. Allow the mixture to warm to room temperature and stir

vigorously for at least 1 hour, which should result in the formation of a granular precipitate of

titanium salts.[9] c. Filter the mixture through a pad of Celite®, and wash the filter cake with

dichloromethane.[9] d. Transfer the filtrate to a separatory funnel and separate the organic

layer. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude epoxy alcohol.[9]
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Purification: a. Purify the crude product by flash column chromatography on silica gel to

obtain the pure 2,3-epoxyalcohol.[1]

Specific Protocol: Asymmetric Epoxidation of Geraniol
This protocol provides a specific example of the epoxidation of an allylic alcohol.[11]

Procedure:

A 500-mL round-bottom flask is charged with 200 mL of dry dichloromethane and cooled to

-23 °C.

The following are added sequentially via syringe while stirring: 5.94 mL (20 mmol) of

titanium(IV) isopropoxide and 3.43 mL (20 mmol) of L-(+)-diethyl tartrate. The mixture is

stirred for 5 minutes.

3.47 mL (20 mmol) of geraniol is then added.

Finally, approximately 11 mL of a 3.67 M solution of anhydrous tert-butyl hydroperoxide in

dichloromethane (approx. 40 mmol) is added.

The homogeneous solution is stored for approximately 18 hours at -20 °C.

For the workup, the reaction mixture is diluted with 150 mL of ether and cooled in an ice

bath. 60 mL of 1 N sodium hydroxide solution is added, and the two-phase mixture is stirred

at 0 °C for 1 hour.

The ether phase is separated, washed with brine, dried over Na₂SO₄, and concentrated.

The resulting oil is purified by chromatography on silica gel to yield 2(S),3(S)-epoxygeraniol.

Application in the Synthesis of Bioactive Molecules
The chiral epoxy alcohols produced via the Sharpless Asymmetric Epoxidation are valuable

intermediates in the synthesis of a wide range of pharmaceuticals and bioactive natural

products.
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(+)-Disparlure is the sex pheromone of the gypsy moth. Its enantioselective synthesis can be

achieved using the Sharpless Asymmetric Epoxidation as a key step.[1][4]

Synthetic Strategy Overview:

Alkene Synthesis: A (Z)-alkene precursor, (Z)-2-methyl-7-octadecene, is synthesized via a

Wittig reaction.[1]

Asymmetric Epoxidation: The (Z)-alkene is subjected to Sharpless Asymmetric Epoxidation

conditions using (+)-diethyl L-tartrate to introduce the epoxide with high enantioselectivity,

yielding (+)-Disparlure.[1]

Experimental Workflow for (+)-Disparlure Synthesis
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Step 1: Wittig Reaction

Step 2: Sharpless Epoxidation
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Caption: Synthetic workflow for (+)-Disparlure.

Conclusion
(+)-Di-tert-butyl L-tartrate and its analogs are indispensable chiral auxiliaries in

pharmaceutical synthesis. Their application in the Sharpless Asymmetric Epoxidation provides

a reliable, predictable, and highly enantioselective method for the preparation of chiral 2,3-
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epoxyalcohols. These versatile intermediates serve as critical building blocks for the synthesis

of a diverse range of complex, enantiomerically pure pharmaceutical agents and other

bioactive molecules. The detailed protocols and established success of this methodology

underscore its significance for researchers, scientists, and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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